

# fenarimol structure-activity relationship optimization

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## Compound Focus: Fenarimol

CAS No.: 60168-88-9

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## Fenarimol Optimization: Key SAR Insights

The tables below summarize core findings from a 2025 study that evaluated 185 **fenarimol** analogues, providing quantitative benchmarks for your designs [1].

**Table 1: Optimal Physicochemical Properties for Fenarimol Analogues** This table lists the property ranges associated with potent *in vitro* and *in vivo* activity [1].

Property	Target for Potent <i>In Vitro</i> Activity	Target for Improved <i>In Vivo</i> Efficacy
Lipophilicity (LogD at pH 7.4)	LogD > 2.5	LogD < 2.5
Molecular Weight (MW)	< 400 Da	Not specified
Number of Rotational Bonds	≤ 5	Not specified

**Table 2: Structural Modifications & Their Impact on Activity** This table outlines the effects of modifying the core **fenarimol** structure [1].

Region of Core Structure	Impact of Modification
Aromatic Ring B	Optimal substituents significantly enhance potency.
Pyrimidine Ring A	Specific substituents are crucial for maintaining target engagement and potency.

## Essential Experimental Protocols

Here are the core methodologies used to generate the SAR data, which you can adapt for your own compound profiling.

### Protocol 1: In Vitro Potency Assessment against *M. mycetomatis*

This assay determines the half-maximal inhibitory concentration (MIC<sub>50</sub>) of your compounds [1].

- **Isolate Preparation:** Use a panel of at least ten different *M. mycetomatis* isolates (e.g., mm55) to account for genetic and geographical variability [1].
- **Two-Stage Screening:**
  - **Primary Screen:** Test compounds at concentrations of 100 µM and 25 µM.
  - **Potency Confirmation:** For hits showing activity at 25 µM, perform a full dose-response curve to determine the MIC<sub>50</sub> value [1].
- **Data Interpretation:** Compounds with a MIC<sub>50</sub> of **less than 9 µM** are considered potent *in vitro* inhibitors [1].

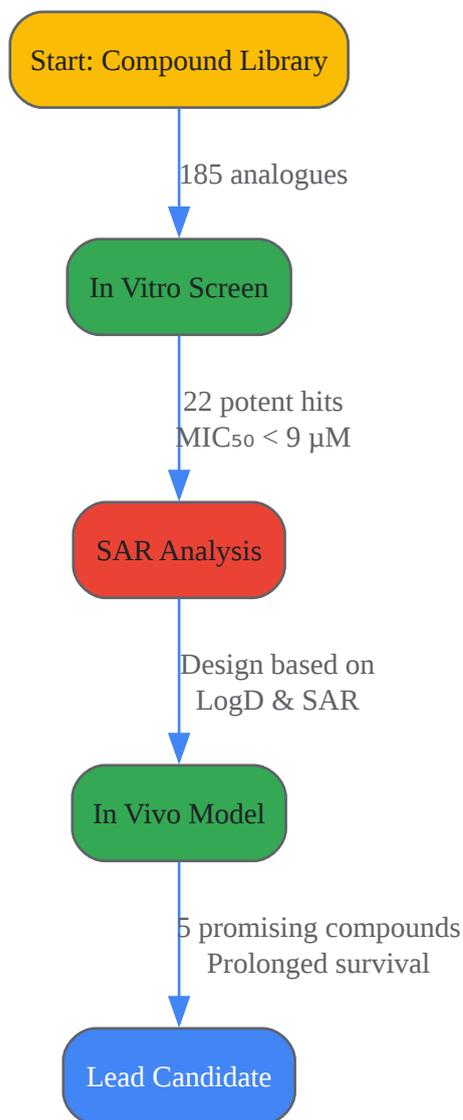
### Protocol 2: In Vivo Efficacy in a Larval Model

This protocol uses the *Galleria mellonella* (wax moth) larval model to evaluate efficacy in a live host [1].

- **Infection Model:** Infect larvae with *M. mycetomatis*.
- **Compound Administration:** Treat infected larvae with your candidate compounds.
- **Endpoint Measurement:** Monitor and record **larval survival** over time.
- **Data Interpretation:** A statistically significant prolongation of survival compared to untreated controls indicates positive *in vivo* efficacy [1].

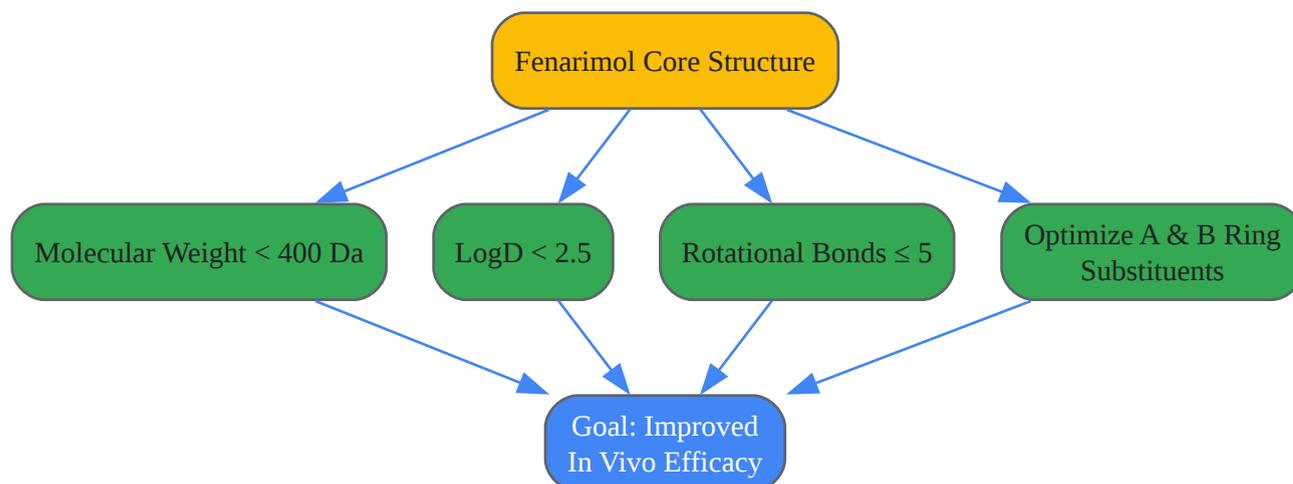
## Experimental Workflow & SAR Logic

The following diagrams map the key experimental workflows and decision-making processes for **fenarimol** optimization.



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*Diagram 1: The **fenarimol** analogue screening and optimization workflow, from initial library screening to the identification of lead candidates with in vivo efficacy [1].*



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Diagram 2: Key structure-activity relationship (SAR) parameters for designing improved **fenarimol** analogues, highlighting optimal physicochemical properties and structural features [1].

## Frequently Asked Questions & Troubleshooting

**Q1: My compound shows excellent *in vitro* potency ( $\text{MIC}_{50} < 1 \mu\text{M}$ ) but fails in the *in vivo* larval model. What could be the reason?**

- **Most Likely Cause:** The compound's **lipophilicity (LogD) is likely too high**. The 2025 study found a strong trend where analogues with a  $\text{LogD} > 2.5$  showed poor *in vivo* performance despite good *in vitro* activity. This could be due to poor solubility, tissue distribution, or rapid metabolism [1].
- **Solution:** Redesign the compound to **lower the calculated LogD to below 2.5** while attempting to maintain potency. Focus on introducing polar or ionizable groups.

**Q2: How can I participate in or access more data from open-source drug discovery for neglected diseases?**

- **Answer:** You can engage with initiatives like the **Open Source Mycetoma (MycetOS)** project. This consortium shares all data and ideas publicly on platforms like GitHub and welcomes participation from researchers worldwide. Additionally, the **Open Synthesis Network (OSN)**, coordinated by DNDi, engages students and researchers in synthesizing compounds for diseases like mycetoma [2] [3].

**Q3: What is the presumed mechanism of action of fenarimol analogues against fungi?**

- **Answer: Fenarimol** is a known fungicide that potently **inhibits ergosterol biosynthesis** by interfering with the oxidative demethylation of lanosterol, a process catalyzed by cytochrome P450 enzymes [1] [4]. This mechanism is consistent with its activity against *M. mycetomatis*.

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## References

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